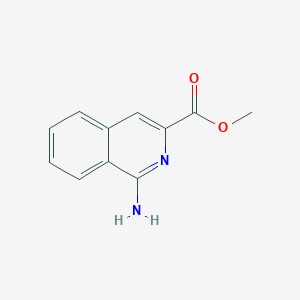

Methyl 1-aminoisoquinoline-3-carboxylate

Description

Contextual Significance of Isoquinoline (B145761) Derivatives in Chemical Science

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. thieme-connect.de This fundamental structure is the parent of a vast family of compounds, both naturally occurring and synthetic. thieme-connect.de Isoquinoline derivatives are integral to various scientific fields, most notably in medicinal chemistry and materials science. amerigoscientific.com

In the realm of natural products, the isoquinoline nucleus is found in a large number of alkaloids, many of which are derived from the amino acid tyrosine. thieme-connect.de Prominent examples include papaverine, a vasodilator, and morphine, a potent analgesic. thieme-connect.de The biological activity of isoquinoline derivatives is extensive, with research demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, and anesthetic agents. amerigoscientific.com For instance, compounds like noscapine and emetine have shown promise in preclinical studies for their efficacy against various cancer types. amerigoscientific.com

Beyond pharmaceuticals, isoquinoline derivatives are utilized in the manufacturing of dyes, paints, insecticides, and fungicides. amerigoscientific.com They also serve as corrosion inhibitors and as solvents for the extraction of resins and terpenes. amerigoscientific.com The versatility of the isoquinoline scaffold allows for the design of materials with specific optical and electrical properties, making them valuable in the development of advanced materials and nanotechnology. amerigoscientific.com

The Role of 1-Aminoisoquinoline (B73089) Scaffolds in Modern Chemistry

The 1-aminoisoquinoline scaffold is a particularly important subset of isoquinoline derivatives. The presence of an amino group at the C1 position provides a reactive handle for a wide array of chemical transformations, making these compounds valuable building blocks in organic synthesis. This versatility has led to their use in the creation of more complex molecules with diverse functionalities.

In medicinal chemistry, the 1-aminoisoquinoline core is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This property makes it an attractive starting point for the design of novel therapeutic agents. Research has focused on the synthesis of 1-aminoisoquinoline derivatives as potential treatments for a range of diseases.

Numerous synthetic strategies have been developed to access the 1-aminoisoquinoline framework. These methods often involve transition metal-catalyzed reactions, such as those employing rhodium, gold, or copper catalysts, to facilitate the formation of the isoquinoline ring system. organic-chemistry.org These advanced synthetic approaches allow for the introduction of various substituents onto the scaffold, enabling the fine-tuning of the molecule's properties for specific applications. organic-chemistry.org

Research Landscape and Emerging Trends for Methyl 1-Aminoisoquinoline-3-carboxylate

While extensive research exists for the broader class of isoquinoline and 1-aminoisoquinoline derivatives, specific studies focusing solely on this compound are less prevalent in publicly available literature. However, the research landscape for the parent compound, isoquinoline-3-carboxylic acid, and its derivatives provides valuable insights into the potential applications and research trends for this methyl ester.

Isoquinoline-3-carboxylic acid derivatives have been investigated for their anti-tumor properties. nih.gov The carboxylic acid moiety is a key functional group in many pharmacologically active compounds, though it can sometimes present challenges related to metabolic stability and membrane permeability. nih.gov The conversion of the carboxylic acid to its methyl ester, as in this compound, is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule, potentially enhancing its drug-like characteristics.

Emerging trends in the field point towards the use of isoquinoline-based compounds as scaffolds for developing novel therapeutic agents. The functional groups present in this compound—the amino group and the methyl ester—make it a versatile intermediate for the synthesis of a diverse library of compounds. The amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents, while the ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. This synthetic flexibility positions this compound as a valuable starting material for the discovery of new bioactive molecules. Future research is likely to focus on exploring the synthetic utility of this compound and evaluating the biological activities of its derivatives.

Data Tables

Table 1: General Properties of the Isoquinoline Nucleus

| Property | Value |

| Molecular Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless oily liquid |

| Melting Point | 26-28 °C |

| Boiling Point | 242 °C |

This table presents general properties of the parent isoquinoline compound.

Table 2: Investigated Biological Activities of Various Isoquinoline Derivatives

| Biological Activity | Example Compound(s) |

| Anticancer | Noscapine, Emetine, 3-Aminoisoquinolin-1(2H)-one derivatives amerigoscientific.comresearchgate.net |

| Antibacterial | Berberine, Isoquinoline derivatives mdpi.comnih.gov |

| Vasodilator | Papaverine thieme-connect.de |

| Analgesic | Morphine thieme-connect.de |

This table summarizes some of the key biological activities investigated for various compounds containing the isoquinoline scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 1-aminoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3,(H2,12,13) |

InChI Key |

CPOGTBQJBNSUTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Overview of Synthetic Approaches to Isoquinoline-3-carboxylates

The construction of the isoquinoline-3-carboxylate core can be achieved through a variety of synthetic routes, ranging from traditional cyclization reactions to more contemporary, efficiency-focused strategies.

Classical Ring Cyclization Techniques

Historically, the synthesis of isoquinolines has been dominated by named reactions that involve the cyclization of a substituted β-phenylethylamine or a related precursor. These methods, while foundational, often require harsh conditions and may have limitations in terms of substrate scope and regioselectivity.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis. researchgate.nettcichemicals.com It typically involves the cyclodehydration of an N-acyl-β-phenylethylamine using a dehydrating agent such as phosphorus pentoxide or phosphorus oxychloride to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. researchgate.net While powerful, this method is generally used to produce 1-substituted isoquinolines.

Another classical approach is the Pictet-Spengler synthesis , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. researchgate.nettcichemicals.com This reaction is particularly effective when the aromatic ring is activated with electron-donating groups, facilitating the ring-closure step under milder conditions to form a tetrahydroisoquinoline, which would require subsequent oxidation to yield the aromatic isoquinoline core. researchgate.net

The Pomeranz-Fritsch reaction offers a route to the isoquinoline nucleus from a benzaldehyde (B42025) and an aminoacetal, which cyclize under acidic conditions. tcichemicals.com Variations of this method have been developed to improve yields and expand its applicability.

Modern Domino and Cascade Reaction Strategies

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical processes. Domino and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, exemplify this trend. google.com These reactions offer a rapid and elegant route to complex molecular architectures like isoquinolines.

Copper- and rhodium-catalyzed cascade reactions have emerged as powerful tools for isoquinoline synthesis. For instance, a copper-catalyzed domino reaction involving an Ugi-type multicomponent reaction followed by a cyclization has been developed to access highly substituted isoquinolone-4-carboxylic acids. lnu.edu.cn Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with allenoates has also been reported to produce 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Furthermore, Rh(III)-catalyzed coupling and cyclization of arylimidates with diazo compounds provides a direct route to isoquinolines and isoquinolin-3-ols. google.com

Multicomponent Coupling Procedures

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. pharmaxchange.infoorganic-chemistry.org This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. pharmaxchange.infonih.gov This reaction has been ingeniously coupled with subsequent cyclization steps to construct complex heterocyclic systems, including isoquinolones. For example, an ammonia-Ugi four-component reaction followed by a copper-catalyzed domino reaction has been successfully employed to synthesize isoquinolone-4-carboxylic acid derivatives. lnu.edu.cn

Catalytic Synthesis of Methyl 1-Aminoisoquinoline-3-carboxylate and Analogs

The introduction of specific functionalities, such as the 1-amino and 3-carboxylate groups on the isoquinoline ring, often requires the use of modern catalytic methods. Transition metal catalysis, in particular, has provided a versatile platform for the development of regioselective and efficient synthetic routes.

Transition Metal-Catalyzed Reaction Development

Transition metals, especially palladium, have revolutionized the synthesis of complex aromatic and heterocyclic compounds. These catalysts enable a wide range of cross-coupling and C-H activation reactions that are instrumental in building the isoquinoline framework with precise control over substitution patterns.

Palladium-catalyzed reactions are at the forefront of modern organic synthesis, offering mild and highly selective methods for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction has been widely applied to the synthesis of biaryl compounds and has been adapted for the construction of the isoquinoline skeleton. For instance, a Suzuki coupling of a suitably substituted halobenzonitrile with a vinyl boronate can be followed by cyclization to yield an isoquinolone. nih.gov A decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has also been reported for the synthesis of heterobiaryls. nih.gov While not a direct synthesis of the target molecule, these methods highlight the potential of Suzuki coupling in assembling the core structure.

Tandem reactions involving palladium catalysis offer a streamlined approach to isoquinoline synthesis. A novel method involves a palladium(II)-catalyzed tandem C-H allylation and intermolecular amination/aromatization of benzylamines with allyl acetate (B1210297) to produce 3-methylisoquinolines. snnu.edu.cnmdpi.com This strategy demonstrates the potential for building the isoquinoline ring and introducing substituents in a single, efficient operation.

Intramolecular amination is another key palladium-catalyzed transformation for the synthesis of nitrogen-containing heterocycles. A palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates has been developed to synthesize 1-amino-3,4-dihydroisoquinolines. researchgate.netnih.gov Subsequent aromatization of these dihydroisoquinolines could potentially lead to the desired 1-aminoisoquinoline (B73089) scaffold.

The following table provides a summary of representative palladium-catalyzed reactions for the synthesis of isoquinoline derivatives.

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Reference |

| Suzuki Coupling/Cyclization | Pd(dppf)Cl₂, K₃PO₄ | 2-Halobenzonitrile, Vinyl boronate | Isoquinolone | nih.gov |

| Tandem C-H Allylation/Amination | Pd(OAc)₂, Allyl acetate | Benzylamine | 3-Methylisoquinoline | snnu.edu.cnmdpi.com |

| Intramolecular C-H Aminoimidoylation | Pd(OAc)₂, PPh₃, Cs₂CO₃ | α-Benzyl-α-isocyanoacetate, O-Benzoyl hydroxylamine | 1-Amino-3,4-dihydroisoquinoline | researchgate.netnih.gov |

| Aminocarbonylation | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | 1-Iodoisoquinoline, Amine, CO | Isoquinoline-1-carboxamide | mdpi.comresearchgate.net |

Metal-Free and Organocatalytic Synthetic Routes

To circumvent the use of potentially toxic and expensive heavy metals, metal-free synthetic routes have been developed. A simple and efficient method for the synthesis of 1-aminoisoquinolines involves the reaction of readily available isoquinoline-N-oxides with various amines. nih.govresearchgate.net This one-pot reaction uses triflic anhydride (B1165640) as an activating agent and proceeds under mild conditions, from 0 °C to room temperature, with good functional group tolerance and regioselectivity. nih.govresearchgate.net

Another metal-free approach involves the cyclization of 2-alkynylbenzaldoximes. thieme-connect.de This can be achieved using bromine as an electrophile to trigger a 6-endo-dig cyclization, forming an isoquinoline N-oxide intermediate. Subsequent deoxygenation with carbon disulfide yields the desired isoquinoline derivative. thieme-connect.de

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new synthetic strategies. For transition-metal-catalyzed reactions, a common theme is the formation of a metallacycle intermediate.

In Rhodium(III)-catalyzed C-H activations of benzamides, DFT calculations suggest that the reaction proceeds via migratory insertion of the alkyne into the rhodium-nitrogen bond of a rhodacycle intermediate formed after the initial C-H activation. rsc.org For reactions involving aryl aldimines and alkynes, preliminary studies indicate that the C-N bond formation occurs through reductive elimination from a rhodium(III) species. acs.org

For Cobalt(III)-catalyzed systems, mechanistic studies have been comprehensive. The reaction is believed to initiate with a C-H bond cleavage, which may be the rate-limiting step. chim.it Investigations have led to the isolation and characterization of key organometallic Co(III) intermediates. nih.gov The catalytic cycle for annulation with alkynes is proposed to proceed via a Co(I)/Co(III) pathway. nih.gov In the oxadiazole-directed synthesis, a redox-neutral C-N cyclization follows the initial C-H coupling. nih.gov

The Manganese(I)-catalyzed annulation of imines and alkynes is proposed to involve the formation of a five-membered manganacycle, with a manganese hydride species also identified as a key intermediate in the catalytic cycle. nih.gov

In Silver-catalyzed desulfurizative annulations, DFT calculations support a mechanism involving a chemo- and regio-selective N-attack of the 1,2-benzisothiazole (B1215175) on the silver-activated ynamide. This is followed by S-N bond cleavage and cyclization. rsc.org For the cyclization of 2-alkynyl benzyl (B1604629) azides, the proposed mechanism involves silver coordination to the alkyne, which facilitates a regioselective intramolecular attack by the azide. organic-chemistry.org

Copper-catalyzed cyclizations of 2-cyanobenzaldehydes and 2-isocyanoacetates are proposed to proceed via initial coordination of the copper catalyst to the reactants, facilitating a key intramolecular cyclization step to form the aromatic ring. rsc.org In the cyclization of 2-alkynylaryl oximes, a plausible pathway involves an initial Cu(I)-catalyzed intramolecular cyclization, followed by either N-O or O-H bond cleavage depending on the substrate, leading to either isoquinolines or isoquinoline N-oxides. nih.govsemanticscholar.org

Metal-free amination of isoquinoline-N-oxides involves activation of the N-oxide by triflic anhydride. This enhances the electrophilicity at the C-1 position, allowing for nucleophilic attack by the amine, followed by aromatization to yield the 1-amino-substituted product. nih.gov The cyclization of 2-alkynylbenzaldoximes with bromine proceeds via a 6-endo-dig cyclization initiated by the electrophile, leading to an isoquinoline-N-oxide, which can then undergo a [3+2] dipolar cycloaddition with CS₂ for deoxygenation. thieme-connect.de

Detailed Reaction Mechanisms for Isoquinoline Ring Formation

The construction of the 1,3-disubstituted isoquinoline scaffold of this compound is most effectively achieved through modern transition-metal-catalyzed C–H activation and annulation strategies. These methods offer high regioselectivity, which can be challenging to achieve with classical isoquinoline syntheses like the Bischler-Napieralski or Pomeranz-Fritsch reactions when this specific substitution pattern is desired. pharmaguideline.comiust.ac.irshahucollegelatur.org.in

A prominent and plausible route involves the Rhodium(III)-catalyzed oxidative coupling of a benzamidine (B55565) with an unsymmetrical alkyne, such as methyl propiolate. nih.gov This reaction proceeds through a well-defined catalytic cycle that ensures the precise placement of the amino and carboxylate groups.

Representative Rh(III)-Catalyzed Annulation Mechanism:

Directing Group Coordination and C–H Activation: The reaction initiates with the coordination of the amidine nitrogen to the [RhCp*]²⁺ catalyst. This is followed by a concerted metalation-deprotonation step, where the C–H bond at the ortho-position of the benzamidine's C-aryl ring is activated. This forms a five-membered rhodacycle intermediate. This directing-group-assisted C-H activation is a key step for ensuring regioselectivity. acs.org

Alkyne Coordination and Insertion: The alkyne (e.g., methyl propiolate) then coordinates to the rhodium center. Subsequently, it undergoes migratory insertion into the Rh-C bond of the rhodacycle. This insertion typically occurs with high regioselectivity, governed by steric and electronic factors, to form a seven-membered rhodacycle intermediate.

Reductive Elimination and Aromatization: The final step involves reductive elimination, which closes the heterocyclic ring, forms the C=N bond, and regenerates a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) catalyst by an oxidant (e.g., Cu(OAc)₂) included in the reaction, completing the catalytic cycle. The resulting product is the N-substituted 1-aminoisoquinoline derivative. Subsequent tautomerization yields the aromatic 1-aminoisoquinoline product. nih.govacs.org

Another advanced strategy involves a three-component reaction using ortho-alkynylbenzaldoximes. In this pathway, an electrophile activates the alkyne to trigger a 6-endo-dig cyclization, forming an isoquinoline N-oxide intermediate. This N-oxide, a cyclic nitrone, then undergoes a 1,3-dipolar cycloaddition with a suitable partner, leading to a complex cascade that ultimately yields the functionalized 1-aminoisoquinoline. rsc.org

| Synthetic Strategy | Key Starting Materials | Catalyst/Reagent | Core Mechanism | Reference |

| Rh(III)-Catalyzed Annulation | Benzamidine, Alkyne (e.g., methyl propiolate) | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | C-H Activation, Migratory Insertion, Reductive Elimination | acs.org, nih.gov |

| Gold(III)-Mediated Domino Reaction | 2-Alkynylbenzamide, Ammonium Acetate | AuCl₃ | Domino reaction involving amination and cyclization | organic-chemistry.org |

| Three-Component Cascade | ortho-Alkynylbenzaldoxime, 2H-Azirine, Electrophile (Br₂ or ICl) | Electrophile-mediated | 6-endo cyclization, 1,3-dipolar cycloaddition, ring-opening | rsc.org |

Characterization of Key Intermediates (e.g., Imine Intermediates, Cyclized Adducts)

The validation of the proposed reaction mechanisms relies on the characterization of key intermediates. While often transient and not isolated, their existence can be inferred through various analytical techniques or trapping experiments.

Imine and N-Oxide Intermediates: In syntheses originating from oximes, the formation of isoquinoline N-oxide intermediates is a critical step. rsc.org These intermediates can be detected by mass spectrometry (MS) and their structure confirmed by comparison with authentically synthesized samples. The subsequent 1,3-dipolar cycloaddition products can also be characterized by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their complex polycyclic structure before the final ring-opening. rsc.org

Organometallic Intermediates (Metallacycles): In transition-metal-catalyzed reactions, the formation of metallacycles like the five-membered rhodacycle is fundamental. acs.org While these are generally too reactive to be isolated from the catalytic cycle, their structures are often elucidated through stoichiometric experiments, computational (DFT) studies, and in some cases, by low-temperature NMR spectroscopy. X-ray crystallography of stable, isolated metallacycle analogs provides definitive structural proof.

Nitrilium Ions: In classical syntheses like the Bischler-Napieralski reaction, electrophilic nitrilium ions are key intermediates responsible for the ring-closing electrophilic substitution. These highly reactive species can sometimes be isolated as stable salts, for example, as hexachloroantimonates, allowing for their full characterization by techniques like NMR and X-ray diffraction. shahucollegelatur.org.in

Understanding Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The precise placement of the amino group at C-1 and the carboxylate group at C-3 is a matter of regioselectivity, which is a significant challenge in synthetic design.

In modern metal-catalyzed syntheses, regiocontrol is primarily achieved through the use of directing groups. acs.org For instance, in the Rh(III)-catalyzed reaction starting from a benzamidine, the amidine functional group directs the C–H activation to the ortho-position of its C-aryl ring. This position ultimately becomes C-8 of the isoquinoline, locking in the position of the newly formed pyridine (B92270) ring relative to the existing benzene (B151609) ring.

The placement of substituents at C-3 and C-4 is determined during the migratory insertion of the alkyne. With a non-symmetrical alkyne like methyl propiolate (HC≡C–CO₂Me), the insertion can, in principle, lead to two different regioisomers. However, a combination of steric hindrance and electronic effects typically favors one orientation over the other, leading to the preferential formation of the 3-carboxylate isomer. acs.org

Stereoselectivity: The final product, this compound, is an aromatic, planar molecule and does not possess any chiral centers. Therefore, stereoselectivity is not a consideration in its direct synthesis. Stereochemical considerations would only become relevant if the aromatic isoquinoline ring were subsequently reduced to form a chiral 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, a common scaffold in medicinal chemistry. rsc.orgiisc.ac.in

Functional Group Transformations and Derivatization

The presence of three distinct reactive sites—the amino group, the carboxylate ester, and the isoquinoline core—allows for a wide range of functional group transformations and the synthesis of a diverse library of derivatives.

Reactivity of the Amino Moiety

The C-1 amino group behaves as a typical aromatic amine, acting as a potent nucleophile and base. Its reactivity allows for numerous derivatization reactions at the nitrogen atom. quimicaorganica.org

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields stable sulfonamides.

N-Alkylation: Alkylation can be achieved using alkyl halides, though over-alkylation to secondary and tertiary amines or even quaternary isoquinolinium salts is possible.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -F, -Cl, -Br, -I, and -CN at the C-1 position.

| Reaction Type | Reagent(s) | Product Type |

| N-Acylation | Acetyl chloride, Base | N-(3-(methoxycarbonyl)isoquinolin-1-yl)acetamide |

| N-Sulfonylation | Tosyl chloride, Pyridine | N-(3-(methoxycarbonyl)isoquinolin-1-yl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(methoxycarbonyl)isoquinoline-1-diazonium chloride |

| Sandmeyer Reaction | CuCl / HCl | Methyl 1-chloroisoquinoline-3-carboxylate |

Transformations of the Carboxylate Ester Group

The methyl ester at the C-3 position is a versatile handle for further modification, primarily through nucleophilic acyl substitution or reduction.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid (1-aminoisoquinoline-3-carboxylic acid) under either basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid can be further manipulated, for instance, through decarboxylation, which is known to occur in isoquinoline-3-carboxylic acids upon heating. thieme-connect.de

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding (1-aminoisoquinolin-3-yl)methanol. This transformation provides access to a different class of derivatives.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common method involves first hydrolyzing the ester to the carboxylic acid, followed by activation (e.g., with a carbodiimide) and reaction with an amine to form the desired amide.

| Reaction Type | Reagent(s) | Product Type |

| Hydrolysis (Basic) | LiOH or NaOH, H₂O/THF | 1-Aminoisoquinoline-3-carboxylic acid |

| Reduction | LiAlH₄, then H₂O workup | (1-Aminoisoquinolin-3-yl)methanol |

| Amidation (via acid) | 1. NaOH, H₂O 2. EDC, HOBt, R₂NH | N-Substituted-1-aminoisoquinoline-3-carboxamide |

Introduction of Substituents at the Isoquinoline Core (C-1, C-3, C-4 Positions)

Modification of the isoquinoline ring itself, particularly at the C-4 position, is a key strategy for diversifying the core structure. nih.gov This is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing substituents.

The C-1 amino group is a strongly activating ortho-, para-director, while the C-3 carboxylate group is a deactivating meta-director. The combined effect of these two groups makes the C-4 position the most electron-rich and sterically accessible site for electrophilic attack. The general reactivity of the isoquinoline nucleus favors electrophilic substitution on the benzene ring (at C-5 and C-8). youtube.comquimicaorganica.org However, the powerful activating nature of the C-1 amino group overrides this intrinsic preference and strongly directs incoming electrophiles to the C-4 position of the pyridine ring.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a bromine or chlorine atom selectively at the C-4 position.

Nitration: Under carefully controlled conditions with nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced at C-4.

Friedel-Crafts Reactions: While challenging on such a heterocyclic system, Friedel-Crafts alkylation or acylation, if successful, would also be directed to the C-4 position. Recent methods have described the direct C-4 alkylation of isoquinolines using vinyl ketones in the presence of acid. acs.org

Synthesis of Fused Heterocyclic Systems Containing the Isoquinoline Motif

The strategic placement of a nucleophilic amino group at the C1 position and an electrophilic carboxylate group at the C3 position of the isoquinoline core makes this compound an ideal starting material for the synthesis of fused nitrogen-containing heterocycles. These reactions typically proceed through cyclocondensation pathways, where the amino and/or the carboxylate group participate in ring-forming processes with various bifunctional reagents.

One of the most well-documented applications of this scaffold is in the synthesis of pyrimido[2,1-a]isoquinolines. These reactions showcase the versatility of the 1-aminoisoquinoline moiety in constructing fused six-membered rings. The general strategy involves the reaction of the 1-amino group with a 1,3-dielectrophilic species, which can be generated in situ or used directly.

A notable example is the reaction of ethyl 1-aminoisoquinoline-3-carboxylate with diethyl ethoxymethylenemalonate. This reaction proceeds via an initial nucleophilic attack of the amino group on the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol (B145695) to afford the corresponding pyrimido[2,1-a]isoquinolin-4-one derivative. The reaction conditions and yields for this transformation are summarized in the table below.

Table 1: Synthesis of Ethyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[2,1-a]isoquinoline-3-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Ethyl 1-aminoisoquinoline-3-carboxylate | Diethyl ethoxymethylenemalonate | Dowtherm A | Reflux, 20 min | Ethyl 4-oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylate | 75 |

Furthermore, the reactivity of the 1-amino group can be modulated to achieve different fused systems. For instance, the reaction with β-ketoesters provides a direct route to substituted pyrimido[2,1-a]isoquinolin-4-ones. This transformation likely proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization.

Table 2: Synthesis of Substituted Pyrimido[2,1-a]isoquinolin-4-ones

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Ethyl 1-aminoisoquinoline-3-carboxylate | Ethyl acetoacetate | Dowtherm A | Reflux, 15 min | Ethyl 2-methyl-4-oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylate | 68 |

| Ethyl 1-aminoisoquinoline-3-carboxylate | Diethyl malonate | Dowtherm A | Reflux, 20 min | Ethyl 2-hydroxy-4-oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylate | 72 |

In addition to the pyrimidine (B1678525) ring, the 1-aminoisoquinoline scaffold can be utilized to construct other fused heterocyclic systems. For example, conversion of the ester group to an amide, followed by reaction with appropriate reagents, can lead to the formation of fused triazoles or other nitrogen-rich heterocycles. While detailed examples starting directly from this compound are less common in the literature for these other systems, the established reactivity of the 1-aminoisoquinoline core suggests a broad potential for the synthesis of a diverse range of fused heterocycles.

The research in this area highlights the importance of this compound as a key intermediate in heterocyclic chemistry. The ability to readily form fused ring systems makes it a valuable tool for the development of novel compounds with complex molecular architectures.

Advanced Applications in Materials Science and Chemical Technologies

Methyl 1-Aminoisoquinoline-3-carboxylate as a Synthetic Building Block

The structure of this compound makes it an exemplary synthetic building block. The amino group provides a nucleophilic site, while the methyl carboxylate can be hydrolyzed to a carboxylic acid or undergo transesterification, offering multiple pathways for chemical reactions. This versatility is crucial for constructing larger, more complex molecules.

The isoquinoline (B145761) framework is a recognized "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. nih.gov The functional groups of this compound allow for its incorporation into larger, more intricate molecular designs. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments. Similarly, the ester group can be converted to an amide, a hydrazide, or other functional derivatives, further expanding its synthetic utility. This adaptability enables the construction of novel compounds with potentially valuable biological or material properties. nih.gov

The ability to selectively modify the different reactive sites on this compound facilitates the rational design of new compounds and materials. nih.gov By carefully choosing reaction partners and conditions, chemists can tailor the properties of the resulting molecules. This controlled approach to synthesis is fundamental to developing materials with specific electronic, optical, or biological characteristics. The core isoquinoline structure, known for its electronic properties, combined with the tunable functional groups, makes this compound a valuable precursor in the quest for novel materials.

Integration into Advanced Materials

The photophysical properties inherent to the isoquinoline ring system suggest that this compound could be a valuable component in the fabrication of advanced materials, particularly in the realm of optoelectronics.

Quinoline (B57606) and isoquinoline derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net These N-heterocyclic compounds can exhibit high thermal stability and possess the necessary electronic properties to function as charge-transporting or emissive materials within an OLED device. researchgate.netresearchgate.net While specific research on the direct application of this compound in OLEDs is not extensively documented, its structural similarity to other successful OLED materials suggests its potential in this area. The amino and carboxylate groups could be modified to fine-tune the electronic energy levels (HOMO/LUMO) of the molecule, a critical factor in optimizing OLED performance. mdpi.com

The development of efficient phosphorescent materials is a key area of research in optoelectronics. While there is no direct report on the phosphorescent properties of this compound itself, isoquinoline-based ligands have been used to create metal complexes that exhibit phosphorescence. The nitrogen atom in the isoquinoline ring can coordinate with heavy metal atoms like iridium or platinum, a common strategy for inducing strong spin-orbit coupling and promoting phosphorescence. The functional groups on this compound could be used to further modify the electronic environment of such metal complexes, potentially leading to new phosphorescent materials with tailored emission colors and efficiencies.

The bifunctional nature of this compound makes it a candidate for incorporation into polymers. The amino and carboxylate (or its derivatives) groups can act as reactive sites for polymerization reactions, such as polycondensation or polyamidation. Integrating the rigid and planar isoquinoline unit into a polymer backbone could impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics. Such polymers could find applications in advanced coatings, films, or specialty plastics where high performance is required.

Applications in Chemical Sensing and Imaging

The inherent photophysical properties of the isoquinoline ring system, combined with the reactive amino and carboxylate functionalities, make this compound an excellent starting point for designing specialized molecules for sensing and imaging.

The development of fluorescent probes is a significant area where isoquinoline derivatives have demonstrated considerable potential. nih.gov The core structure of this compound is amenable to chemical modifications that can yield novel fluorophores. The synthesis of such probes often involves coupling reactions at the amino group or transformations involving the carboxylate ester, allowing for the attachment of various signaling units or recognition moieties.

Researchers have successfully synthesized new families of isoquinoline-based fluorescent dyes through methods like Goldberg–Ullmann-type or Buchwald-Hartwig couplings. nih.gov These synthetic strategies allow for the introduction of different substituents onto the isoquinoline framework, which can tune the photophysical properties of the resulting molecule, such as the emission wavelength and fluorescence quantum yield. For instance, the reaction of aminoisoquinolines with other aromatic or heterocyclic systems can create extended π-conjugated systems, which are often highly fluorescent. nih.gov The fluorescence quantum yield (Φf), a measure of a fluorophore's brightness, can be determined relative to a standard like quinine (B1679958) sulfate. nih.gov

The design of these probes often leverages photophysical processes like Photoinduced Electron Transfer (PET). In a typical PET sensor, the fluorescence of the core fluorophore (the isoquinoline ring) is "quenched" in the "off" state. Upon binding to a specific analyte, the PET process is suppressed, leading to a significant enhancement in fluorescence intensity, thus signaling the presence of the target. mdpi.com This on/off switching capability is crucial for high-sensitivity detection.

Table 1: Key Characteristics of Isoquinoline-Based Fluorescent Probes

| Feature | Description | Relevance to this compound |

|---|---|---|

| Fluorophore Core | The isoquinoline ring system provides the fundamental structure for fluorescence. | The compound provides a ready-made isoquinoline core. |

| Tuning of Properties | Introduction of various substituents allows for the modification of absorption and emission wavelengths. nih.gov | The amino and carboxylate groups are ideal handles for synthetic modification. |

| Sensing Mechanism | Often based on mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). mdpi.comcas.cn | The amino group can act as a PET donor, which can be modulated by analyte binding. |

| High Sensitivity | Capable of detecting low concentrations of specific analytes. mdpi.com | The rigid isoquinoline scaffold can lead to probes with high quantum yields upon activation. nih.gov |

The utility of isoquinoline derivatives extends to the challenging field of in vivo bioimaging. Probes for in vivo use must meet several stringent criteria, including the ability to cross the blood-brain barrier (BBB), high affinity for the biological target, and rapid clearance from non-target tissues. nih.gov

Derivatives of the closely related quinoline and isoquinoline scaffolds have been developed as promising candidates for imaging pathological protein aggregates in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov For example, certain quinoline derivatives have shown high binding affinity for tau protein fibrils, which are hallmarks of Alzheimer's. nih.gov These compounds can be radiolabeled (e.g., with Carbon-11) for use in Positron Emission Tomography (PET) scanning, a powerful non-invasive imaging technique. nih.govresearchgate.net Autoradiography studies using brain sections from Alzheimer's patients have confirmed that these types of probes can selectively label neurofibrillary tangles. nih.gov

The development of such imaging agents from this compound would involve modifying its structure to enhance lipophilicity for BBB penetration while incorporating a high-affinity binding motif for a specific biological target. The structural framework is advantageous for creating probes that can visualize biological processes in living organisms, aiding in early diagnosis and disease monitoring. frontiersin.org

Coordination Chemistry and Ligand Design

The presence of both a nitrogen atom in the heterocyclic ring and donor atoms (nitrogen and oxygen) in the substituents makes this compound an effective ligand for coordinating with metal ions.

Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure called a chelate. nih.gov this compound can act as a bidentate ligand, using the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group to bind to a metal center. wikipedia.org This N,O-bidentate coordination is a common binding mode for α-amino acids and their derivatives when interacting with transition metals. wikipedia.orgmdpi.com

The formation of these metal complexes is a fundamental aspect of coordination chemistry. youtube.com The stability and structure of the resulting complexes depend on the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. nih.gov The ability of isoquinoline-based systems to form stable complexes with various transition metals, such as Ni(II), Cu(II), and Zn(II), has been well-documented. researchgate.netresearchgate.netnih.gov This chelating ability is foundational for applications ranging from catalysis to the development of therapeutic agents that target metal dyshomeostasis.

Table 2: Coordination Behavior of Aminocarboxylate Ligands

| Property | Description | Implication for this compound |

|---|---|---|

| Coordination Mode | Typically acts as an N,O-bidentate ligand. wikipedia.org | Forms a stable five-membered chelate ring with a metal ion. |

| Complex Stoichiometry | Can form complexes with 1:1, 1:2, or 1:3 metal-to-ligand ratios (e.g., [ML]²⁺, [ML₂], [ML₃]⁻). wikipedia.orgresearchgate.net | Can form octahedral or square planar complexes depending on the metal's coordination preference. |

| Influencing Factors | Complex formation is sensitive to pH and the specific metal ion. nih.gov | The protonation state of the amino and carboxylate groups affects binding affinity. |

Organoboron compounds are widely used in organic synthesis and materials science due to their unique reactivity and electronic properties. hokudai.ac.jp A novel class of fluorophores, known as boroisoquinolines, has been developed by incorporating a difluoroboranyl group into the isoquinoline core. nih.gov

The synthesis can be achieved by first reacting a dihydroisoquinoline precursor with an acylating agent, followed by the introduction of the boron moiety using boron trifluoride diethyl etherate. nih.gov The resulting organoboron complexes often exhibit significant fluorescence with large Stokes shifts (the difference between the absorption and emission maxima), which is a highly desirable property for imaging applications to avoid self-quenching. nih.gov The photophysical properties of these boroisoquinolines can be fine-tuned by altering the substituents on the isoquinoline ring. Some derivatives have shown excellent quantum yields and good photostability. nih.gov The development of such complexes from this compound could lead to new fluorescent materials for use in organic light-emitting diodes (OLEDs) or as advanced chemical sensors.

Role in Catalysis and Asymmetric Synthesis

The structural features of this compound make it a valuable component in the design of catalysts, particularly for asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. rsc.orgthieme-connect.de

Transition metal complexes derived from amino acids and related chiral ligands are powerful catalysts for a wide range of chemical reactions. mdpi.com The isoquinoline scaffold, especially when rendered chiral, can serve as a privileged ligand framework. For instance, chiral diamines based on the tetrahydroisoquinoline backbone have been successfully used as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions, which are crucial for producing chiral amines and alkaloids. mdpi.com

This compound, as a chiral amino acid derivative (if synthesized in an enantiopure form), can be used as a ligand for transition metals like rhodium, iridium, or copper. mdpi.combeilstein-journals.org The resulting chiral metal complex can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. youtube.comyoutube.com This approach is a cornerstone of modern pharmaceutical synthesis, where the biological activity of a drug often resides in a single enantiomer. The use of organocatalysts, where a small organic molecule like proline (a chiral amino acid) acts as the catalyst, has also become a major field, and isoquinoline-based amino acid derivatives represent a potential extension of this powerful methodology. youtube.com

Chiral Ligands for Transition Metal Catalysis

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.com The effectiveness of this technology relies heavily on the design of chiral ligands that coordinate to a transition metal center and create a chiral environment to control the stereochemical outcome of a reaction. snnu.edu.cnmdpi.com

This compound possesses the fundamental features of a bidentate ligand precursor. The 1-amino group and the 3-carboxylate group are positioned to form a stable chelate ring with a metal center, a common characteristic of effective ligands. mdpi.com Amino acids and their derivatives are widely used as chiral ligands for this reason, coordinating with metals like rhodium, iridium, and palladium to catalyze reactions such as asymmetric hydrogenation and C-H functionalization. mdpi.comsnnu.edu.cnmdpi.com Similarly, ligands based on quinoline and tetrahydroquinoline have been successfully employed in the asymmetric transfer hydrogenation of imines. mdpi.comresearchgate.net

The development of chiral ligands from this compound could proceed via several established strategies. The primary amine could be functionalized with a chiral auxiliary, or a racemic mixture of the parent compound could be resolved into its constituent enantiomers. These chiral derivatives could then be complexed with transition metals to generate catalysts for a variety of asymmetric transformations. The rigid isoquinoline backbone is expected to provide a well-defined and sterically hindered chiral pocket around the metal center, which is key to achieving high levels of enantioselectivity. rsc.org

Table 1: Comparison of Chiral Ligand Scaffolds

| Ligand Type | Key Structural Features | Common Metals | Typical Applications |

|---|---|---|---|

| Amino Acid-Based | Bidentate N-O coordination (amino and carboxyl groups). snnu.edu.cnmdpi.com | Pd, Rh, Ir, Cu | Asymmetric C-H Functionalization, Hydrogenation, Conjugate Addition. snnu.edu.cnmdpi.com |

| Quinoline-Based | N-heterocycle for coordination; chirality from backbone or substituents. rsc.org | Rh, Ru, Ir | Asymmetric Hydrogenation, Transfer Hydrogenation. mdpi.comrsc.org |

| (Proposed) Isoquinoline-Based | Bidentate N-O coordination (1-amino and 3-carboxylate). Rigid aromatic scaffold. | Pd, Rh, Ir | Potential for Asymmetric Hydrogenation, C-C bond formation. |

Environmental Applications

The development of efficient methods for capturing anthropogenic carbon dioxide is a critical environmental challenge. Chemical absorption using amine-based solvents is a leading technology for this purpose, particularly for post-combustion CO2 capture from flue gas. mdpi.comdtu.dk

Design of CO2-Philic Units for Carbon Dioxide Separation and Capture

The core principle of amine-based CO2 capture involves a reversible chemical reaction between the basic amine and the acidic CO2 gas. dtu.dk Primary and secondary amines react with CO2 to form carbamate (B1207046) salts, while in the presence of water, all amines can facilitate the formation of bicarbonates. mdpi.com This chemistry has been extensively studied for simple alkanolamines and, more recently, for amino acid salts, which offer advantages like lower volatility. dtu.dkgpaeurope.com

This compound, with its primary amino group, is a plausible candidate for CO2 capture applications. The amine functionality provides the "CO2-philic" reactive site necessary for capture. The reaction would proceed as follows:

Carbamate Formation (Anhydrous): 2 RNH₂ + CO₂ ⇌ RNHCO₂⁻ + RNH₃⁺

Bicarbonate Formation (Aqueous): RNH₂ + CO₂ + H₂O ⇌ RNH₃⁺ + HCO₃⁻

The large, rigid isoquinoline structure could influence the thermodynamics and kinetics of CO2 absorption and desorption. While steric hindrance around the amine might slightly reduce reaction rates compared to unhindered amines like monoethanolamine (MEA), it could also lead to the formation of less stable carbamates, potentially lowering the energy required for solvent regeneration—a major cost in current capture processes. gpaeurope.com

Furthermore, there is growing interest in developing solid sorbents for CO2 capture to overcome the energy penalty associated with regenerating aqueous solutions. chemrxiv.org Amino acid-functionalized metal-organic frameworks (MOFs) have shown promise, where the amino groups are poised within a porous structure to selectively bind CO2. chemrxiv.org By analogy, this compound could be used as a functional building block to create novel solid sorbents, with the carboxylate group serving as an anchor to a solid support or for polymerization.

Table 2: Amine Reactions with Carbon Dioxide

| Reaction Pathway | Reactants | Products | Conditions |

|---|---|---|---|

| Carbamate Formation | 2 moles Amine + 1 mole CO₂ | 1 mole Carbamate + 1 mole Ammonium | Typically anhydrous or low-water content |

| Bicarbonate Formation | 1 mole Amine + 1 mole CO₂ + 1 mole H₂O | 1 mole Ammonium + 1 mole Bicarbonate | Aqueous solutions |

Exploration of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed from the association of an electron-donating molecule and an electron-accepting molecule. youtube.com This interaction often results in the appearance of a new, distinct optical absorption band and a characteristic color, with the resulting materials exhibiting interesting electronic and optical properties. youtube.comresearchgate.net

The molecular structure of this compound makes it an excellent candidate as an electron donor. It possesses two key features that contribute to this property: the electron-rich π-system of the isoquinoline ring and the non-bonding lone pair of electrons on the nitrogen atom of the amino group. Nitrogen-containing heterocycles and aromatic amines are well-established classes of electron donors. nih.govdntb.gov.ua

This compound is expected to form stable CT complexes when combined with strong π-acceptor molecules. These acceptors are typically electron-deficient aromatic systems containing multiple electron-withdrawing groups. The formation of the CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the isoquinoline) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. youtube.com The resulting materials could have applications in fields such as organic electronics, sensors, and nonlinear optics.

Table 3: Common π-Acceptors for Charge-Transfer Complexes

| Acceptor Name | Acronym | Key Structural Feature |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Quinone ring with Cl and CN substituents. researchgate.netnih.gov |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | Quinodimethane core with four CN groups. researchgate.netnih.gov |

| Chloranil | CLA | Quinone ring with four Cl substituents. researchgate.netnih.gov |

| Picric Acid | PA | Phenol ring with three NO₂ groups. researchgate.netnih.gov |

| Tetrafluorobenzoquinone | TFQ | Quinone ring with four F substituents. researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Computational chemistry offers powerful tools to investigate the fundamental properties of molecules. For isoquinoline (B145761) derivatives, these studies provide a detailed understanding of their behavior at the molecular level.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. A popular and effective functional for this type of analysis is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. tandfonline.comfigshare.com The choice of basis set is also crucial for accurate calculations. For isoquinoline and its derivatives, the 6-311++G(d,p) basis set is frequently employed, as it provides a good balance of accuracy and computational cost. tandfonline.comfigshare.com This combination allows for reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comfigshare.com In some studies, other functionals like M06 have been used with basis sets such as 6-311G(d,p) to explore specific properties like nonlinear optical responses. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For isoquinoline derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in the parent isoquinoline molecule, the ring system is planar, with carbon-carbon bond lengths typically ranging from 1.35 to 1.45 Å. The introduction of substituents, such as an amino group at the C-1 position and a methyl carboxylate group at the C-3 position, would influence the local geometry. The carboxylate group, for example, is often found to be coplanar or nearly coplanar with the isoquinoline ring to maximize conjugation. Conformational analysis of the ethyl chain in related esters suggests an extended anti-periplanar conformation is preferred to minimize steric hindrance.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. nih.govscirp.org A smaller gap suggests higher reactivity and greater polarizability. nih.gov

For the parent isoquinoline, a HOMO-LUMO gap of 3.78 eV has been calculated, indicating considerable stability. tandfonline.comfigshare.com In substituted isoquinoline derivatives, the nature and position of the substituents significantly alter the HOMO and LUMO energy levels and the corresponding gap. For example, the introduction of electron-withdrawing groups tends to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.gov

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| MPBIR | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID4' | -6.046 | -3.304 | 2.742 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas with intermediate potential. nih.gov In isoquinoline derivatives, the nitrogen atom and any oxygen atoms in the carboxylate group would be expected to be regions of high electron density (red), while the amino group's hydrogens and parts of the aromatic ring would likely show positive potential (blue). nih.gov

Mulliken Charge Analysis and Electronic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the electronic charge distribution. While it has known limitations, it remains a useful tool for qualitative analysis. In isoquinoline, the nitrogen atom is expected to carry a negative charge due to its higher electronegativity compared to the surrounding carbon atoms. The introduction of an amino group at C-1 and a methyl carboxylate at C-3 would further influence this charge distribution. The amino group is electron-donating, increasing the electron density on the ring, while the carboxylate group is electron-withdrawing.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis provides a more detailed picture of bonding and orbital interactions within a molecule than Mulliken analysis. youtube.comwisc.edu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, stabilize the molecule. The strength of these interactions can be quantified by second-order perturbation theory. wisc.edu

Theoretical Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals, understand the electronic transitions, and confirm molecular structures.

Theoretical vibrational frequency calculations using DFT (e.g., at the B3LYP/6-311G++(d,p) level) are standard practice for assigning experimental Infrared (IR) and Raman spectra. researchgate.net These calculations provide the vibrational modes, their frequencies, and their intensities. For complex molecules like Methyl 1-aminoisoquinoline-3-carboxylate, this is crucial for correctly assigning peaks corresponding to specific functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the various vibrations of the isoquinoline core. researchgate.net Potential Energy Distribution (PED) analysis is often used to give a quantitative description of each vibrational mode. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Isoquinoline Derivative Note: This data is illustrative and based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Amino (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR/Raman |

| Ester (C=O) | Stretch | 1700 - 1730 | IR |

| Aromatic (C=C/C=N) | Ring Stretch | 1450 - 1620 | IR/Raman |

| Ester (C-O) | Stretch | 1100 - 1300 | IR |

Time-Dependent DFT (TD-DFT) is the premier method for calculating the electronic absorption spectra of molecules. mdpi.com It provides information about the absorption wavelengths (λ_max), excitation energies, and oscillator strengths of electronic transitions. growingscience.commdpi.com For a molecule like this compound, TD-DFT can predict the transitions responsible for its UV-Vis absorption, which are typically π → π* and n → π* transitions within the aromatic system. nih.govresearchgate.net The calculations involve determining the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other relevant orbitals. growingscience.com Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. mdpi.com

Table 3: Representative TD-DFT Predicted UV-Vis Absorption Data for an Isoquinoline Chromophore Note: This data is illustrative and not for this compound.

| Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| ~320 | ~3.88 | >0.1 | HOMO → LUMO |

| ~270 | ~4.59 | >0.1 | HOMO-1 → LUMO |

Computational chemistry, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govmodgraph.co.uk This is a powerful tool for structure verification and for assigning complex spectra. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For this compound, GIAO calculations could predict the chemical shifts for the methyl protons, the aromatic protons on the isoquinoline ring, and the distinct carbon signals of the ester and the aromatic core. nih.gov Comparing these predicted shifts with experimental data can confirm the regiochemistry of the substitution pattern. idc-online.com

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts Note: These values are estimations based on typical shifts for similar structural motifs and are not specific calculated values for this compound.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Ester -OCH₃) | 3.8 - 4.0 |

| ¹H (Amino -NH₂) | 5.0 - 6.5 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (Ester C=O) | 165 - 170 |

| ¹³C (Ester -OCH₃) | 50 - 55 |

| ¹³C (Aromatic) | 110 - 150 |

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in exploring the potential energy surfaces of chemical reactions, providing detailed insight into reaction pathways, intermediates, and transition states.

By mapping the potential energy surface, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction's kinetics. Vibrational frequency analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to model the reaction step-by-step. For instance, in the aminolysis of a related methyl ester, computational studies have detailed the concerted versus stepwise pathways and evaluated the effect of catalysts. nih.gov These studies determine the activation energies (the energy difference between the reactants and the transition state), which allows for the prediction of the most favorable reaction pathway. nih.govrsc.org Such an analysis could, for example, clarify the mechanism of amide formation from this compound.

Mechanistic Pathways of Carboxylate-Assisted C-H Activation (e.g., AMLA, CMD Concepts)

The presence of both a carboxylate group (in its ester form) and a nitrogen heterocycle in this compound makes it a candidate for transition-metal-catalyzed C-H activation reactions. These reactions are pivotal for the late-stage functionalization of complex molecules. The carboxylate moiety, while present as a methyl ester, can be hydrolyzed to the corresponding carboxylic acid, which can then act as an internal base or directing group in C-H activation. Two key mechanistic concepts in this area are the Ambiphilic Metal-Ligand Assistance (AMLA) and the Concerted Metalation-Deprotonation (CMD).

The Concerted Metalation-Deprotonation (CMD) mechanism, a term often used interchangeably with AMLA, describes a process where the cleavage of a C-H bond occurs in a single step involving both the metal center and a base. In the context of a carboxylate-containing molecule, the carboxylate group can act as an internal base, deprotonating the C-H bond while the metal center coordinates to the carbon, forming a metal-carbon bond. nih.govyoutube.com This pathway avoids the formation of high-energy intermediates and does not involve a change in the metal's oxidation state. youtube.com The efficiency of the CMD mechanism is influenced by the number of atoms in the resulting metallacycle, with 5- or 6-membered rings being generally favored.

The Ambiphilic Metal-Ligand Assistance (AMLA) concept provides a similar mechanistic framework, emphasizing the cooperative role of the metal and a ligand in the C-H bond cleavage. researchgate.net The metal center acts as a Lewis acid, interacting with the C-H bond, which increases its acidity. Simultaneously, a basic ligand, such as a carboxylate, assists in the deprotonation. nih.gov This cooperative action lowers the activation energy for the C-H bond cleavage. youtube.com

While no specific computational studies on the C-H activation of this compound have been published, research on related N-heterocycles demonstrates the feasibility of these pathways. le.ac.ukresearchgate.netrsc.org For instance, computational studies on various aromatic and heterocyclic carboxylic acids have shown that carboxylate-assisted C-H activation is a viable and often preferred mechanistic route. researchgate.netamazonaws.comacs.orgnih.gov

A hypothetical CMD pathway for the C-H activation of the hydrolyzed form of this compound at the C4 position, directed by the C3-carboxylate, is illustrated below.

Table 1: Hypothetical Energy Profile for a CMD-mediated C-H Activation

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Description |

| 1 | Reactant Complex | 0.0 | Coordination of the carboxylate and C-H bond to the metal center. |

| 2 | CMD Transition State | +15 to +25 | Elongated C-H bond, forming M-C and O-H bonds. |

| 3 | Metallacyclic Product | -5 to -15 | Stable metallacycle formed after C-H cleavage. |

Note: The energy values are illustrative and based on typical values for related systems, as direct computational data for this compound is not available.

In Silico Profiling for Compound Optimization

In silico methods are instrumental in the early stages of drug development for predicting the pharmacokinetic properties and potential biological activity of a compound, thereby guiding its optimization.

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug molecule are critical to its success. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early on. nih.govmdpi.comneuroquantology.com For this compound, while specific experimental or computational ADME data is not publicly available, we can extrapolate likely properties based on its structural features and data from related compounds. nih.govresearchgate.net

Table 2: Predicted ADME Properties for a Representative Amino-isoquinoline Carboxylate Structure

| Property | Predicted Value/Classification | Importance in Drug Discovery |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound may not readily enter the central nervous system. |

| P-glycoprotein Substrate | Yes | Potential for active efflux from cells, which can limit bioavailability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | >90% | High binding can affect the free concentration of the drug. |

| Volume of Distribution (VDss) | Low to Moderate | Influences the distribution of the compound throughout the body. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with substrates of this major enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major enzyme. |

| Excretion | ||

| Total Clearance | Low | Suggests a potentially longer half-life in the body. |

| Renal OCT2 Substrate | No | Indicates that active renal secretion via this transporter is unlikely. |

Note: These predictions are illustrative and based on general characteristics of similar chemical scaffolds. Specific in silico analysis of this compound would be required for accurate profiling.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. nih.govnih.gov This is followed by molecular dynamics (MD) simulations, which provide insights into the stability of the docked complex and the dynamic behavior of the system over time. nih.govmdpi.commdpi.comyoutube.com These methods are essential for understanding the potential mechanism of action of a compound at the molecular level.

While there are no published docking or MD simulation studies specifically for this compound, studies on structurally related quinoline (B57606) and isoquinoline derivatives show that they can bind to a variety of biological targets, often through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net For example, the amino group and the carboxylate function of this compound could form key hydrogen bonds with amino acid residues in a protein's active site, while the isoquinoline ring system could participate in π-π stacking interactions.

Table 3: Illustrative Molecular Docking and MD Simulation Results for an Isoquinoline Carboxylate Ligand in a Kinase Active Site

| Parameter | Value/Observation | Significance |

| Molecular Docking | ||

| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Key H-bond Interactions | Amino group with Asp187; Carbonyl oxygen with Lys72 | These interactions are crucial for anchoring the ligand in the binding pocket. |

| Key π-π Stacking Interaction | Isoquinoline ring with Phe168 | This interaction contributes to the stability of the ligand-protein complex. |

| Molecular Dynamics (MD) Simulation | ||

| Ligand RMSD (Å) | < 2.0 over 100 ns | Suggests the ligand remains stably bound in the predicted pose. |

| Protein RMSF (Å) | Low fluctuation in binding site residues | Indicates that the binding of the ligand does not cause significant destabilization of the protein. |

| MM-PBSA Binding Free Energy (kcal/mol) | -45.3 | A favorable calculated binding free energy, supporting a stable interaction. |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from such studies. The specific values and interactions would depend on the actual protein target and the precise docking and simulation parameters.

Mechanistic Research on Biological Activities in Vitro Studies

Enzyme Target Identification and Modulation

In vitro assays have been instrumental in identifying specific enzymes that are targeted by Methyl 1-aminoisoquinoline-3-carboxylate and its analogs. These investigations have quantified the inhibitory potency and, in some cases, have shed light on the mode of inhibition.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Derivatives of isoquinoline (B145761) have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair and genomic stability. mdpi.com Overactivation of PARP in pathological conditions can lead to cellular demise, making PARP inhibitors an attractive therapeutic strategy. mdpi.com While some early PARP inhibitors like nicotinamide (B372718) and 3-aminobenzamide (B1265367) showed limited potency and poor cell permeability, 5-Aminoisoquinoline (5-AIQ), a related isoquinoline compound, is a more potent and selective inhibitor of PARP-1. mdpi.com Other isoquinolinone derivatives have also demonstrated significant PARP inhibition. For instance, the isoquinolinone derivative PD128763 was found to protect islet cells from death induced by DNA damaging agents at concentrations 100 times lower than nicotinamide. nih.gov Furthermore, isoquinolindione derivatives have been shown to be selective for PARP-1 over PARP-2. nih.gov Specifically, the isoquinolindione BYK204165 exhibited 100-fold selectivity for PARP-1. nih.gov

| Compound | Target | IC50/pIC50 | Selectivity | Reference |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | Potent inhibitor | Selective | mdpi.com |

| PD128763 | PARP | - | Specific | nih.gov |

| BYK204165 | PARP-1 | pIC50 = 7.35 | 100-fold vs PARP-2 | nih.gov |

| BYK49187 | PARP-1 | pIC50 = 8.36 | No selectivity vs PARP-2 | nih.gov |

| BYK236864 | PARP-1 | pIC50 = 7.81 | No selectivity vs PARP-2 | nih.gov |

| BYK20370 | PARP-1 | pIC50 = 6.40 | No selectivity vs PARP-2 | nih.gov |

Hypoxia-Inducible Factor (HIF) Hydroxylase Activity Modulation

Hypoxia-Inducible Factor (HIF) is a transcription factor that plays a critical role in cellular adaptation to low oxygen levels, a common feature in solid tumors. nih.gov The regulation of HIF-1α, the oxygen-regulated subunit of HIF-1, involves prolyl hydroxylation, which leads to its degradation. nih.gov Inhibitors of HIF prolyl hydroxylases (PHDs) can therefore stabilize HIF-1α and are being investigated for therapeutic applications. nih.gov While direct studies on this compound are limited, research on related heterocyclic compounds provides insights. For instance, 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivatives have been identified as potent and selective inhibitors of HIF PHDs. nih.gov

Phosphodiesterase (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic AMP (cAMP). mdpi.com Inhibition of PDE4 leads to increased intracellular cAMP levels and has been explored as a therapeutic strategy for inflammatory diseases. mdpi.comresearchgate.net Congeners of 3-amino-isoquinoline have been evaluated for their cytotoxic activity, with virtual screening suggesting they may target phosphodiesterases. nih.gov Specifically, certain derivatives were found to inhibit the growth of HKe3-mtKRAS spheroids, indicating a potential targeting of PDE4B, which is upregulated in these cells. nih.gov Further studies on 3-aminoisoquinoline derivatives have confirmed their potential as PDE4B inhibitors. researchgate.net

| Compound | Cell Line | Effect | Target Indication | Reference |

| 4c (congener of 3-amino-isoquinoline) | HKe3-mtKRAS spheroids | Growth inhibition at 50 μM | PDE4B | nih.gov |

| 4d (congener of 3-amino-isoquinoline) | HKe3-mtKRAS spheroids | Growth inhibition at 50 μM | PDE4B | nih.gov |

| N-(6,7-dimethoxy-1-methyl-isoquinolin-3-yl)-4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)methyl]amino}benzamide (4d) | HCT-116 | IC50 = 18 μM | - | nih.gov |

| N-(6,7-dimethoxy-1-methyl-isoquinolin-3-yl)-4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)methyl]amino}benzamide (4d) | T-47D | GI50 = 1.9 μM | - | nih.gov |

Inhibition of Enzymes Involved in Catecholamine and Indoleamine Metabolism

Research into tetrahydroisoquinoline alkaloids, which share a core structure with the compound of interest, has revealed inhibitory effects on enzymes involved in catecholamine metabolism. nih.gov Norlaudanosolinecarboxylic acids (NLCAs), a class of these alkaloids, were found to inhibit tyrosine hydroxylase noncompetitively. nih.gov They also inhibited adrenal dopamine-beta-hydroxylase and acted as competitive inhibitors of catechol-O-methyltransferase. nih.gov A slight reduction in monoamine oxidase activity was also observed. nih.gov In the realm of indoleamine metabolism, isoquinoline derivatives have been designed and synthesized as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key regulators in the kynurenine (B1673888) catabolism pathway. nih.gov One such derivative, compound 43b, demonstrated potent inhibition of both enzymes with IC50 values in the sub-micromolar range. nih.gov

| Compound Class/Derivative | Enzyme | Inhibition Type | Ki/IC50 | Reference |

| Norlaudanosolinecarboxylic acids (NLCAs) | Tyrosine Hydroxylase | Noncompetitive | Kj = 4 x 10⁻⁴ M | nih.gov |

| 3',4'-deoxynorlaudanosolinecarboxylic acid (DNLCA) | Tyrosine Hydroxylase | Noncompetitive | Kj = 1.5 x 10⁻⁴ M | nih.gov |

| 3'O-methylnorlaudanosolinecarboxylic acid (MNLCA) | Dopamine-beta-hydroxylase | - | Kj = 1.2 x 10⁻⁴ M | nih.gov |

| Norlaudanosolinecarboxylic acids (NLCAs) | Catechol-O-methyltransferase | Competitive | Kj = 5.6 x 10⁻⁵ M | nih.gov |

| Compound 43b (isoquinoline derivative) | IDO1 | - | IC50 = 0.31 μM | nih.gov |

| Compound 43b (isoquinoline derivative) | TDO | - | IC50 = 0.08 μM | nih.gov |

Topoisomerase Inhibition Mechanisms